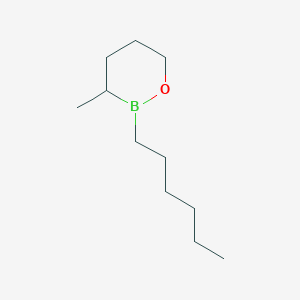
Cyano(phenyl)methyl phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyano(phenyl)methyl phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group (–CN) attached to a phenylmethyl group, which is further connected to a phenylacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyano(phenyl)methyl phenylacetate can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with cyano(phenyl)methyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product.
Another method involves the esterification of phenylacetic acid with cyano(phenyl)methyl alcohol in the presence of an acid catalyst such as sulfuric acid. This reaction also proceeds under mild conditions and produces this compound as the main product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Cyano(phenyl)methyl phenylacetate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid group.
Reduction: The cyano group can be reduced to form an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenylmethylamine derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
科学研究应用
Cyano(phenyl)methyl phenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of cyano(phenyl)methyl phenylacetate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
相似化合物的比较
Similar Compounds
Methyl phenylacetate: Similar structure but lacks the cyano group.
Phenylacetic acid: Similar structure but lacks the ester and cyano groups.
Cyanoacetic acid: Contains a cyano group but lacks the phenylmethyl and ester groups.
Uniqueness
Cyano(phenyl)methyl phenylacetate is unique due to the presence of both the cyano and ester functional groups, which allow it to participate in a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and various applications in research and industry.
属性
CAS 编号 |
61066-86-2 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
[cyano(phenyl)methyl] 2-phenylacetate |
InChI |
InChI=1S/C16H13NO2/c17-12-15(14-9-5-2-6-10-14)19-16(18)11-13-7-3-1-4-8-13/h1-10,15H,11H2 |
InChI 键 |
SZTMJGKGDBKNBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)OC(C#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)
![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)

![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)
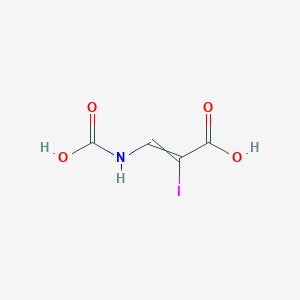
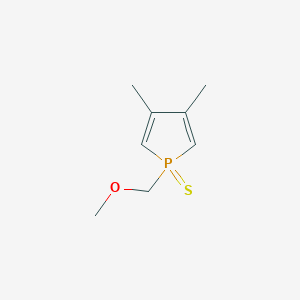
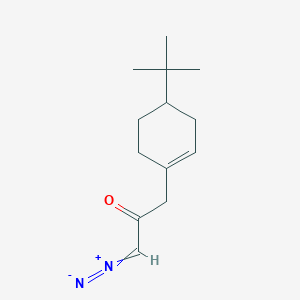

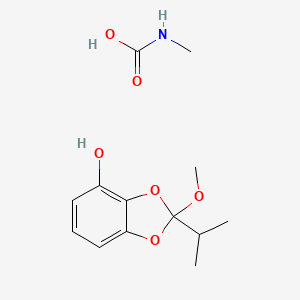
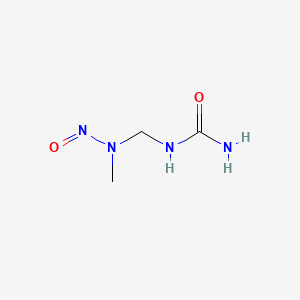
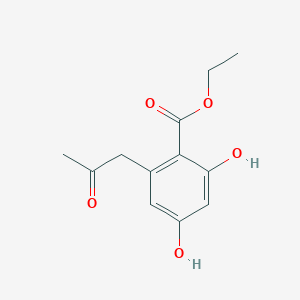
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)
